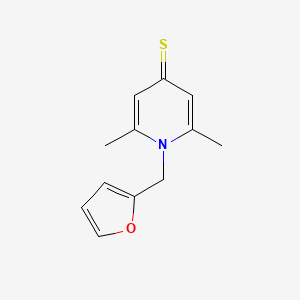

![molecular formula C15H15NO3S B5546684 2-[(2,4-dimethylphenyl)amino]-2-oxoethyl 2-thiophenecarboxylate](/img/structure/B5546684.png)

2-[(2,4-dimethylphenyl)amino]-2-oxoethyl 2-thiophenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related thiophene compounds involves multicomponent protocols and ring-opening reactions. For instance, Sahu et al. (2015) described a one-pot synthesis of tetrasubstituted thiophenes through a [3 + 2] annulation strategy, which might be relevant for synthesizing similar compounds (Sahu et al., 2015).

Molecular Structure Analysis

The molecular structure of thiophene derivatives can significantly vary, as demonstrated by Pomerantz et al. (2002) through the synthesis and structural analysis of dimethyl bithiophenedicarboxylates, revealing how substituent patterns affect the planarity and conformation of thiophene rings (Pomerantz, Amarasekara, & Dias, 2002).

Chemical Reactions and Properties

Thiophene compounds undergo various chemical reactions due to their active sites. For example, Žugelj et al. (2009) explored the transformations of dimethyl acetone-1,3-dicarboxylate, leading to the synthesis of thiazole carboxylates, indicating the versatility of thiophene derivatives in chemical reactions (Žugelj et al., 2009).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as their crystal structure, can be elucidated using X-ray diffraction methods, as shown in the characterization of 2-amino-3-(N-O-chlorophenylcarboxamido)-3,4-dimethylthiophene (Anonymous, 2003).

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with other molecules, define the utility of thiophene derivatives in various chemical syntheses and applications. Acharyya et al. (2003) demonstrated an unusual chemical transformation involving methyl group migration in a related compound, highlighting the complex chemical behavior of thiophene derivatives (Acharyya, Peng, Lee, & Bhattacharya, 2003).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

Research has demonstrated various synthetic pathways and structural analyses of thiophene derivatives, highlighting their significance in organic chemistry. For instance, a methodology for synthesizing tetrasubstituted thiophenes via a [3+2] annulation strategy, which involves the reaction of methyl thioglycolate and 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles, shows the versatility of thiophene chemistry (Sahu et al., 2015). Similarly, the synthesis and solid-state structures of dimethyl 2,2'-bithiophenedicarboxylates provide insights into the spatial arrangement and potential applications of thiophene compounds in material science (Pomerantz, Amarasekara, & Rasika Dias, 2002).

Biological Activity and Applications

The biological activity of 2-aminothiophene derivatives is a key area of interest, with studies revealing their antimicrobial properties. The synthesis of novel 2-aminothiophene derivatives and their evaluation for antimicrobial activity highlight the potential of these compounds in developing new therapeutic agents (Prasad et al., 2017).

Material Science and Electroluminescence

Thiophene derivatives have also found applications in material science, particularly in the development of emitting amorphous molecular materials. Research into novel classes of color-tunable emitting amorphous molecular materials with bipolar character for electroluminescence demonstrates the potential of thiophene-based compounds in organic electronics and light-emitting devices (Doi et al., 2003).

Sensing and Detection Technologies

Thiophene derivatives have been utilized in the development of sensitive and selective sensors. Studies on fluorescent probes for detecting metal ions and amino acids in aqueous solutions based on thiophene derivatives underscore their utility in environmental monitoring and diagnostic applications (Guo et al., 2014).

Eigenschaften

IUPAC Name |

[2-(2,4-dimethylanilino)-2-oxoethyl] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-10-5-6-12(11(2)8-10)16-14(17)9-19-15(18)13-4-3-7-20-13/h3-8H,9H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWBJTRFYNGOGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)COC(=O)C2=CC=CS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl thiophene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide](/img/structure/B5546608.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5546615.png)

![2-methyl-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5546619.png)

![1-{3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5546630.png)

![2-methyl-1-(2H-tetrazol-5-yl)-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5546641.png)

![5-[(5-carboxy-2-thienyl)methyl]-2-furoic acid](/img/structure/B5546667.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-propyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5546671.png)

![methyl 4-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B5546677.png)

![8-(2,6-dichloro-3-hydroxybenzyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5546685.png)

![propyl 8-[(5-methyl-2-pyrazinyl)methyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5546698.png)

![2-methyl-4-(3-{[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5546702.png)